2-methoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-METHOXY-4-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE:
Other Methoxy-Substituted Compounds: Compounds with similar methoxy groups and aromatic rings, such as methoxybenzoates and methoxypyridines.
Uniqueness
The uniqueness of 2-METHOXY-4-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C23H21N3O5 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C23H21N3O5/c1-15-7-9-18(14-24-15)22(27)26-25-13-16-8-10-20(21(11-16)30-3)31-23(28)17-5-4-6-19(12-17)29-2/h4-14H,1-3H3,(H,26,27)/b25-13+ |
InChI Key |
GZIWZKZPQOLVID-DHRITJCHSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)OC |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
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